molecular formula C28H29N3O B2904372 1'-[(9-Ethylcarbazol-3-yl)methyl]spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one CAS No. 676607-13-9

1'-[(9-Ethylcarbazol-3-yl)methyl]spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one

Cat. No.: B2904372
CAS No.: 676607-13-9
M. Wt: 423.56
InChI Key: CPYYZQOMVZSLIT-UHFFFAOYSA-N
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Description

“N-[(9-Ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine” is a compound with the molecular formula C24H23N3 and a molecular weight of 353.47 . It appears as a light orange to yellow to green powder or crystal .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbazole ring system, which is a pyrrole ring fused on either side to a benzene ring .


Physical and Chemical Properties Analysis

This compound is solid at 20 degrees Celsius . It is soluble in toluene .

Scientific Research Applications

Disposition and Metabolism in Humans

Research into compounds with complex structures similar to the one mentioned often involves studying their metabolism and disposition within the human body. For instance, the study of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) provides insights into how novel compounds are metabolized and eliminated, primarily through feces and urine, and their half-life in plasma (Renzulli et al., 2011).

Impact on Cellular Mechanisms

Compounds with specific targeting mechanisms, such as orexin 1 and 2 receptor antagonists, have profound implications for scientific research, especially in understanding and treating conditions like insomnia by modulating specific neurotransmitter systems.

Environmental and Industrial Applications

Chemicals with unique properties may be studied for their utility in various environmental and industrial applications. For instance, the investigation into the effects of diuretics like etozolin on renal elimination of water and solutes contributes to our understanding of how such compounds can influence physiological processes (Scheitza, 1977).

Mechanism of Action

Target of Action

Similar compounds are known to interact withcellular tumor antigen p53 , which plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor.

Mode of Action

The exact mode of action of this compound is currently unknown It’s possible that it interacts with its target in a way that modulates the target’s activity, leading to downstream effects

Properties

IUPAC Name

1'-[(9-ethylcarbazol-3-yl)methyl]spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O/c1-2-31-25-10-6-4-8-22(25)23-17-20(11-12-26(23)31)19-30-15-13-28(14-16-30)24-9-5-3-7-21(24)18-29-27(28)32/h3-12,17H,2,13-16,18-19H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYYZQOMVZSLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCC4(CC3)C5=CC=CC=C5CNC4=O)C6=CC=CC=C61
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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